molecular formula C17H17ClN2O3S B2730447 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide CAS No. 941932-80-5

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide

Cat. No.: B2730447
CAS No.: 941932-80-5
M. Wt: 364.84
InChI Key: MCNRKNSUAGOSMB-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the isothiazolidine ring: This involves the reaction of a suitable precursor with sulfur and a chlorinating agent to introduce the 1,1-dioxidoisothiazolidine moiety.

    Aromatic substitution:

    Amide bond formation: The final step involves the coupling of the substituted phenyl ring with 2-methylbenzoic acid or its derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the chlorine substituent or reduce the isothiazolidine ring.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in a variety of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as in drug development for specific diseases.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-methylbenzamide: Lacks the isothiazolidine ring, which may result in different chemical and biological properties.

    N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group, which may affect its reactivity and applications.

Uniqueness

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide is unique due to the presence of the 1,1-dioxidoisothiazolidine ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide is a synthetic organic compound that belongs to the class of thiazolidine derivatives. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN3O3SC_{16}H_{16}ClN_{3}O_{3}S, with a molecular weight of approximately 367.83 g/mol. The structure includes a chloro-substituted phenyl ring, a dioxidoisothiazolidine moiety, and a methylbenzamide group.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, which can lead to therapeutic effects against diseases such as cancer and inflammation.
  • Receptor Modulation : The interaction with specific receptors may modulate signaling pathways involved in disease progression.
  • Antioxidant Activity : The presence of the dioxidoisothiazolidine group suggests potential antioxidant properties, which could protect cells from oxidative stress.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation markers in vitro and in vivo, potentially making it useful for treating inflammatory diseases.
  • Antimicrobial Properties : Similar compounds have shown activity against various bacterial strains, indicating potential use as antimicrobial agents.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

StudyFindings
Study A (2022)Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7).Suggests potential as an anticancer agent.
Study B (2023)Showed inhibition of COX-2 enzyme activity in vitro.Indicates anti-inflammatory potential.
Study C (2024)Exhibited antibacterial activity against Staphylococcus aureus.Supports further investigation as an antimicrobial agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Isothiazolidinone : Reaction between suitable precursors under controlled conditions.
  • Chlorination : Introduction of the chloro group using reagents like thionyl chloride.
  • Acylation : Coupling with 2-methylbenzoyl chloride to yield the final product.

Potential Applications

Given its diverse biological activities, this compound holds promise for various applications:

  • Pharmaceutical Development : As a lead compound for developing new anticancer or anti-inflammatory drugs.
  • Research Tool : For studying specific biological pathways related to cancer and inflammation.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-12-5-2-3-6-14(12)17(21)19-13-7-8-15(18)16(11-13)20-9-4-10-24(20,22)23/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNRKNSUAGOSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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